molecular formula C7H7BrClNO2 B14431768 1-(Acetyloxy)-4-chloropyridin-1-ium bromide CAS No. 78378-17-3

1-(Acetyloxy)-4-chloropyridin-1-ium bromide

Cat. No.: B14431768
CAS No.: 78378-17-3
M. Wt: 252.49 g/mol
InChI Key: WMJZAFJIAWPOSN-UHFFFAOYSA-M
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Description

1-(Acetyloxy)-4-chloropyridin-1-ium bromide is an organic compound that features both an acetyloxy group and a chloropyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Acetyloxy)-4-chloropyridin-1-ium bromide typically involves the reaction of 4-chloropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-chloropyridine} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(Acetyloxy)-4-chloropyridin-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyloxy group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

1-(Acetyloxy)-4-chloropyridin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)-4-chloropyridin-1-ium bromide involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The chloropyridinium ion can interact with various biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Acetyloxy)-2-chloropyridin-1-ium bromide
  • 1-(Acetyloxy)-3-chloropyridin-1-ium bromide
  • 1-(Acetyloxy)-5-chloropyridin-1-ium bromide

Uniqueness

1-(Acetyloxy)-4-chloropyridin-1-ium bromide is unique due to the specific positioning of the acetyloxy and chloro groups on the pyridinium ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers.

Properties

CAS No.

78378-17-3

Molecular Formula

C7H7BrClNO2

Molecular Weight

252.49 g/mol

IUPAC Name

(4-chloropyridin-1-ium-1-yl) acetate;bromide

InChI

InChI=1S/C7H7ClNO2.BrH/c1-6(10)11-9-4-2-7(8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

WMJZAFJIAWPOSN-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[N+]1=CC=C(C=C1)Cl.[Br-]

Origin of Product

United States

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